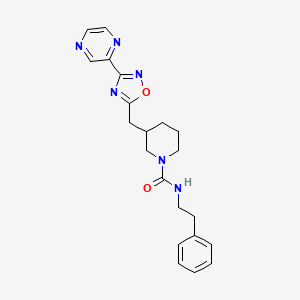
N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of key intermediates like pyrazole carboxylates, oxadiazoles, and the final coupling to piperidine derivatives. For instance, Matulevičiūtė et al. (2021) demonstrated a regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, indicating a method that could potentially be adapted for the synthesis of the compound (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure analysis involves detailed studies using techniques such as NMR, X-ray crystallography, and computational methods to understand the conformation and stereochemistry of the compound. Shawish et al. (2021) conducted molecular structure investigations on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, combining X-ray crystallography with Hirshfeld and DFT calculations, which is a similar approach that could be employed for the compound of interest (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical properties of such compounds often involve their reactivity towards various functional group transformations, interaction with biological targets, and their role in forming more complex molecules. For example, compounds with the oxadiazole moiety have been explored for their anticancer properties, as demonstrated by Ajeesh Kumar et al. (2016), who synthesized a series of carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-ylmethyl-piperazin-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives (Ajeesh Kumar et al., 2016).
Aplicaciones Científicas De Investigación
Molecular Interaction and Antagonistic Activity
Compounds similar to "N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" have been studied for their interaction with receptors, showcasing potential as antagonists for specific receptors. For example, studies on pyrazole derivatives as cannabinoid receptor antagonists have provided insights into the structure-activity relationships, contributing to the understanding of receptor binding sites and pharmacological probes. This suggests possible applications in neuropharmacology and receptor-targeted therapeutics (Lan et al., 1999).
Synthesis and Characterization
The synthesis of related compounds underlines the importance of understanding chemical behaviors and reactions to develop novel compounds with potential antimicrobial, antitumor, and antioxidant activities. For instance, the microwave-assisted synthesis of pyrazolopyridines indicates a methodological advancement in the efficient production of compounds with significant biological activities (El‐Borai et al., 2013).
Biological Activities
Compounds with structural similarities to "N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" have shown a range of biological activities, from antimicrobial to antitumor properties. This indicates potential applications in developing new therapeutic agents against specific diseases or pathogens. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have exhibited antimycobacterial activity, suggesting applications in tuberculosis treatment (Gezginci et al., 1998).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-21(24-9-8-16-5-2-1-3-6-16)27-12-4-7-17(15-27)13-19-25-20(26-29-19)18-14-22-10-11-23-18/h1-3,5-6,10-11,14,17H,4,7-9,12-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMHJVIIMJMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

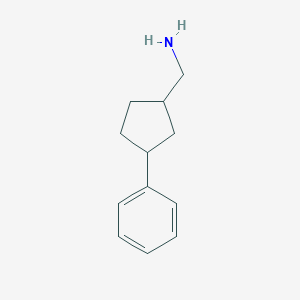

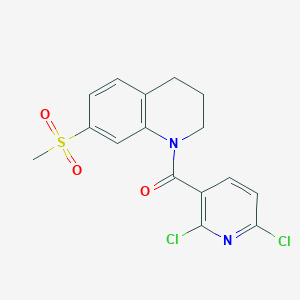
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
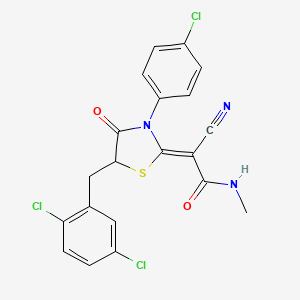
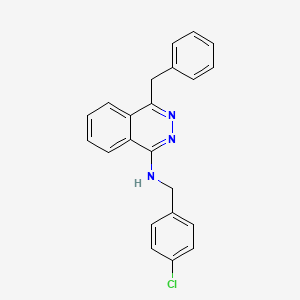
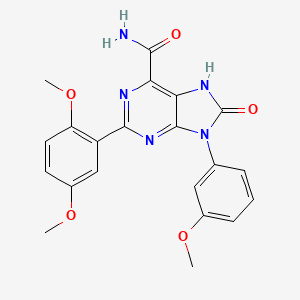

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)